molecular formula C5H4N4 B6599137 imidazo[2,1-f][1,2,4]triazine CAS No. 104744-29-8

imidazo[2,1-f][1,2,4]triazine

Cat. No.: B6599137
CAS No.: 104744-29-8
M. Wt: 120.11 g/mol
InChI Key: KICAUGXUKBYQLR-UHFFFAOYSA-N
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Description

Imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of precursor molecules containing both imidazole and triazine moieties. One common method involves the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. The methylsulfanyl group is then removed by replacement with hydrazine and oxidation .

Another approach involves the cyclization of 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal to yield bis(methylsulfanyl)this compound, which can be further converted into the parent heterocycle and its derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrazine, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the this compound scaffold .

Scientific Research Applications

Imidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an inhibitor of adenosine deaminase, it binds to the active site of the enzyme, preventing the deamination of adenosine. This inhibition can modulate various biological pathways, including those involved in immune response and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-f][1,2,4]triazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.

Properties

IUPAC Name

imidazo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-5(7-1)3-6-4-8-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICAUGXUKBYQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104744-29-8
Record name imidazo[2,1-f][1,2,4]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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